Product packaging for Auxarconjugatin A(Cat. No.:)

Auxarconjugatin A

Cat. No.: B1252105
M. Wt: 343.8 g/mol
InChI Key: PVDBICYNLATHGO-MIIZMDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auxarconjugatin A is a polyenylpyrrole derivative, a class of conjugated polyenes known for their notable biological activities . This compound was isolated from the soil microbe Gymnoascus reessii and has been identified to possess cytotoxic properties, making it a compound of interest in oncology research . While specific mechanistic studies for this compound are less extensive in the literature, research on its close analog, Auxarconjugatin B, and related polyenylpyrroles provides strong insights into its potential research value. Studies on these analogs have shown that they can induce cell cycle arrest at the G2/M phase and trigger caspase-dependent apoptosis in human cancer cells . A key mechanism of action identified for this compound class is the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction, culminating in programmed cell death . The cytotoxicity of these compounds has been demonstrated against a range of human oral squamous cell carcinoma (OSCC) cell lines . This product is designated "For Research Use Only" (RUO). RUO products are intended for utilization in research procedures within laboratory settings and are not intended for the diagnostic or therapeutic treatment of humans or animals . They are not subject to the regulatory evaluation required for clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClNO3 B1252105 Auxarconjugatin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

6-[(1E,3E,5E,7E)-8-(3-chloro-1H-pyrrol-2-yl)octa-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one

InChI

InChI=1S/C19H18ClNO3/c1-14-18(23-2)13-15(24-19(14)22)9-7-5-3-4-6-8-10-17-16(20)11-12-21-17/h3-13,21H,1-2H3/b5-3+,6-4+,9-7+,10-8+

InChI Key

PVDBICYNLATHGO-MIIZMDLZSA-N

Isomeric SMILES

CC1=C(C=C(OC1=O)/C=C/C=C/C=C/C=C/C2=C(C=CN2)Cl)OC

Canonical SMILES

CC1=C(C=C(OC1=O)C=CC=CC=CC=CC2=C(C=CN2)Cl)OC

Synonyms

auxarconjugatin A

Origin of Product

United States

Natural Occurrence and Mycological Isolation

Identification of Fungal Sources Producing Auxarconjugatin A

Research has identified certain soil-dwelling ascomycete fungi as producers of this compound. nih.govmicrobialscreening.complos.org

Gymnoascus reessii as a Primary Producer

An Australian isolate of the soil ascomycete Gymnoascus reessii has been identified as a source of this compound. nih.govmicrobialscreening.comresearchgate.netacs.org This fungus has been shown to yield a series of cytotoxic metabolites, including known polyenylpyrroles like rumbrin (B140401) and this compound. nih.govmicrobialscreening.com Investigations into the metabolites of G. reessii have revealed this compound as one of the cytotoxic agents produced by this fungus. acs.org

Auxarthron umbrinum as an Additional Source

This compound has also been isolated from the fungus Auxarthron umbrinum. oup.comnih.govresearchgate.netresearchgate.netoup.com In studies investigating the metabolites of Auxarthron umbrinum, this compound was found alongside other compounds, including novel tetrahydroanthraquinones and other known pigments such as auxarconjugatin B and rumbrin. oup.comnih.govresearchgate.netoup.com

Methodologies for Extraction and Primary Isolation from Fungal Cultures

The isolation of this compound from fungal sources involves extraction from fungal cultures. General methodologies for extracting compounds from fungal cultures often involve growing the culture under specific conditions and then using solvent-based methods to isolate metabolites. mycologylab.orgiiste.orgresearchgate.net For Auxarthron umbrinum, this compound has been isolated from countercurrent chromatography fractions of the fungal extract. oup.com Identification of known pigments like this compound from these fractions can be achieved using techniques such as LC-MS-photodiode array detection and database searching, particularly due to their distinct UV spectra. oup.com

Challenges in Obtaining Sufficient Quantities from Natural Sources for Research

Obtaining sufficient quantities of natural products from their original sources for research can present challenges. While the provided information highlights the isolation of this compound from fungal cultures, it also mentions that for some related compounds, such as rumbrin and gymnoconjugatin (B1253499) A, small amounts of material were available, which limited their testing in certain studies. acs.org This suggests that the yield of this compound from fungal fermentation may also be a limiting factor for research, potentially necessitating synthesis to obtain larger quantities for further investigation. plos.org

Biosynthetic Pathways and Genetic Insights

Proposed Biosynthetic Origin within Polyketide Pathways

Auxarconjugatin A is considered a pyrrolylpolyene metabolite. Studies on the biosynthesis of related pyrrolylpolyenes, such as rumbrin (B140401), in fungi like Auxarthron umbrinum provide insights into the likely biosynthetic origins of this compound. The biosynthesis of these compounds is believed to involve an iterative polyketide synthase enzyme complex. researchgate.net Polyketide biosynthesis is a process that shares similarities with fatty acid synthesis, involving the successive condensation of carboxylic acid extender units to a growing acyl chain. mdpi.com Structural diversity in polyketides can arise from the use of alternative extender units, such as acetate, malonate, propionate, butyrate, and glycolate. mdpi.com

Feeding studies with isotopically labeled precursors have been instrumental in elucidating the building blocks of these pyrrolylpolyenes. For rumbrin, experiments using [(15)N]-proline, [(13)C]-methionine, and [(13)C]-acetate confirmed their incorporation into the pyrrole (B145914) moiety, methyl groups, and the polyene backbone, respectively. researchgate.netnih.govlookchem.com Label-dilution experiments further supported pyrrole-2-carboxylate as a direct precursor in rumbrin biosynthesis. researchgate.netnih.govlookchem.com Both 3- and 4-chloropyrrolecarboxylates were also accepted as precursors in polyene production by Auxarthron umbrinum. researchgate.netnih.gov This suggests that the chloropyrrole moiety found in this compound likely originates from a chlorinated pyrrole precursor incorporated into the polyketide chain. lookchem.comucd.ie

Investigation of Pyrrolylpolyene Biosynthesis

Research into pyrrolylpolyene biosynthesis, particularly in fungi like Auxarthron umbrinum, has revealed key aspects of the pathway. The incorporation of proline-derived pyrrole-2-carboxylate indicates a unique mechanism for the incorporation of the pyrrole ring into these fungal metabolites, differing from mechanisms observed in bacterial pyrrole-containing compounds. lookchem.com The acceptance of chlorinated pyrrole precursors by the fungal machinery highlights the organism's capacity to produce halogenated polyenes like this compound. lookchem.comucd.ie

Detailed research findings from feeding studies with Auxarthron umbrinum using [1-(13)C]-acetate showed incorporation into various positions of related polyenes, such as auxarconjugatin D. This provides evidence for the acetate-derived polyketide backbone. lookchem.com The detection of species with multiple labeled acetates incorporated into a single molecule further supports the iterative nature of the polyketide synthesis. lookchem.com

Table 1: Precursor Incorporation in Auxarthron umbrinum Polyene Biosynthesis (based on Rumbrin studies)

PrecursorIncorporated Moiety
[(15)N]-ProlinePyrrole moiety
[(13)C]-MethionineMethyl groups
[(13)C]-AcetatePolyene backbone
Pyrrole-2-carboxylatePyrrole moiety
ChloropyrrolecarboxylatesChlorinated pyrrole moiety

Characterization of Associated Gene Clusters

The biosynthesis of secondary metabolites, including polyketides and pyrrolylpolyenes, is typically governed by biosynthetic gene clusters (BGCs). nih.govfrontiersin.org These clusters are contiguous regions in the genome that encode the enzymes and regulatory proteins required for the synthesis of a specific compound or group of related compounds. frontiersin.orgunl.pt While specific details on the gene cluster for this compound were not extensively detailed in the search results, studies on the related pyrrolylpolyene rumbrin in Auxarthron umbrinum have led to the identification of a biosynthetic gene cluster, designated rum. researchgate.net Elucidation of the rum gene cluster and the putative biosynthetic pathway for rumbrin, based on heterologous expression, chemical complementation, and isotopic labeling, provides a strong basis for understanding the genetic elements likely involved in this compound biosynthesis. researchgate.net This cluster is reported to encode a highly reducing polyketide synthase (HRPKS) that incorporates a proline-derived pyrrolyl-CoA starter unit, followed by methylation and chlorination steps. researchgate.net Given the structural similarities between rumbrin and this compound, it is highly probable that a related gene cluster encoding similar enzymatic machinery is responsible for the biosynthesis of this compound, involving a polyketide synthase and enzymes for pyrrole incorporation and halogenation.

Chemical Synthesis and Analog Development

Strategies for Total Synthesis of Auxarconjugatin A

Total synthesis approaches for polyenylpyrroles like this compound often face challenges related to the construction and stereochemical control of the highly conjugated polyene system and the coupling of the different molecular fragments.

Linchpin Coupling Approaches

Linchpin coupling strategies have been employed in the synthesis of polyenyl-pyrroles, including those structurally related to this compound, such as gymnoconjugatin (B1253499) A and B. These approaches typically utilize hetero-bis-metallated butadiene linchpins, along with cross-coupling reactions like Stille and Suzuki–Miyaura couplings, to assemble the conjugated system. aragen.com This strategy allows for the convergent synthesis of complex polyene structures by joining smaller, functionalized building blocks. aragen.com

Horner–Wadsworth–Emmons (HWE) and Wittig Reactions

Horner–Wadsworth–Emmons (HWE) and Wittig reactions are fundamental tools in the synthesis of conjugated alkenes and have been applied in the total synthesis of polyenyl-pyrroles, including those found alongside this compound. aragen.comresearchgate.net These olefination reactions are crucial for establishing the carbon-carbon double bonds within the polyene chain. wikipedia.org The HWE reaction, in particular, is known for its ability to favor the formation of (E)-alkenes and utilizes stabilized phosphonate (B1237965) carbanions, which can be more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The ease of removal of the dialkylphosphate byproduct in HWE reactions is also an advantage. wikipedia.org

Stereocontrolled Synthesis Approaches

Achieving precise stereocontrol over the double bonds in the polyene chain is a critical aspect of this compound synthesis, as the biological activity can be highly dependent on the geometry of these bonds. Stereocontrolled synthesis routes aim to selectively form either (E) or (Z) isomers at each olefinic center. While traditional methods like Wittig and HWE reactions can offer some stereoselectivity, they may not always provide complete control, and optimizing conditions is often necessary to favor the desired isomer. wikipedia.orgnih.gov Research into stereocontrolled synthesis without the use of tin and palladium chemistry from inexpensive starting materials has also been explored for related polyenyl-pyrroles. aragen.com

Development of Synthetic Analogues and Derivatives

The synthesis of analogues and derivatives of this compound and related polyenylpyrroles is an active area of research, driven by the desire to explore their biological activities and potentially develop compounds with improved properties. plos.orgresearchgate.net This involves modifying different parts of the auxarconjugatin structure, such as the polyene chain or the pyrrole (B145914) and pyrone rings. nus.edu.sg

Synthesis of Polyenylpyrroles

The synthesis of polyenylpyrroles structurally related to this compound and auxarconjugatin B has been reported. plos.orgresearchgate.net These synthetic efforts often involve constructing the polyene chain and coupling it with a substituted pyrrole moiety. researchgate.net Various synthetic strategies have been developed to access a range of polyenylpyrrole structures, allowing for the investigation of structure-activity relationships. plos.orgresearchgate.netpatsnap.com The backbone of synthesized polyenylpyrroles typically consists of a conjugated polyene attached to a pyrrole ring. plos.org

Derivatization of Auxarconjugatin B (e.g., 4-hydroxy Auxarconjugatin B, F240B)

Auxarconjugatin B is a closely related natural product to this compound, and its derivatization has led to the development of synthetic analogues with notable biological activities. researchgate.netnus.edu.sgnih.gov

One significant derivative is 4-hydroxy Auxarconjugatin B (4-HAB). nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov The synthesis of 4-HAB has been described, involving specific coupling procedures. nih.govmdpi.com For instance, one reported method involves the reaction of a bromovinyl-substituted chloropyrrole with a boronic ester-functionalized polyene, catalyzed by palladium complexes like Pd2(dba)3 and a ligand such as triphenylarsine (B46628), in the presence of a base like aqueous KOH. nih.govmdpi.com

Further derivatization of 4-HAB has resulted in the synthesis of analogues with enhanced activity. frontiersin.orgfrontiersin.orgnih.govresearchgate.net A notable example is compound F240B, which has been reported to be a more potent inhibitor of the NLRP3 inflammasome compared to 4-HAB. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The synthesis of F240B involves specific coupling reactions between intermediate compounds. frontiersin.org

Data regarding the synthesis of 4-hydroxy Auxarconjugatin B (4-HAB) includes specific reagents and conditions used in reported procedures. nih.govmdpi.com

ReactantsCatalysts/ReagentsSolventConditionsProduct
2-(2-bromovinyl)-3-chloro-1-(methylsulfonyl)-1H-pyrrole, 4-hydroxy-6-((1E,3E,5E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexa-1,3,5-trienyl)-2H-pyran-2-onePd2(dba)3, AsPh3, 1.8 M aqueous KOHDry THFDropwise addition over 5 min with stirring4-hydroxy Auxarconjugatin B (4-HAB) nih.govmdpi.com

The synthesis of F240B has also been detailed, including the use of specific starting materials and reaction conditions. frontiersin.org

ReactantsCatalysts/ReagentsSolventConditionsProduct
Compound 1, Compound 8AsPh3, Pd(PPh3)4Degassed NMPStirred at room temperature for 6hF240B

These examples highlight the synthetic efforts undertaken to create analogues of Auxarconjugatin B with modified structures and potentially improved biological profiles. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Methodological Advancements in Polyene Synthesis

The synthesis of polyene natural products, such as this compound, presents significant challenges primarily due to their sensitivity to light, oxygen, and many common reagents, including protic and Lewis acids. nih.gov Furthermore, achieving precise stereochemical control over each double bond within the polyene chain is often difficult with traditional olefin-generating reactions like Wittig, Horner-Wadsworth-Emmons (HWE), and Julia olefinations, which can suffer from a lack of stereocontrol. nih.gov

This compound shares a structural homology with gymnoconjugatin A and B, which are also isolated from Gymnoascus reessii. aragen.com Early total synthesis efforts for gymnoconjugatin A and B employed a linchpin coupling strategy utilizing a boron/tin hetero-bis-metallated butadiene, along with Stille and Suzuki-Miyaura couplings. aragen.comacs.org This strategy was also reported for the synthesis of this compound and isorumbrin. aragen.com The application of metal-catalyzed cross-coupling reactions, such as Stille and Suzuki-Miyaura couplings, represents a significant methodological advancement in constructing complex polyene systems. aragen.comacs.org The hypothesis that hetero-bis-metallated reagents could be incorporated into a polyene chain via sequential Stille and Suzuki-Miyaura cross-coupling reactions was previously demonstrated in the total synthesis of other polyene natural products. acs.org

More recent work on the synthesis of related polyenyl-pyrroles, such as 4-hydroxy auxarconjugatin B (4-HAB), a derivative of auxarconjugatin B, has also utilized metal-catalyzed coupling reactions. nih.gov A general procedure for the synthesis of 4-HAB involved the use of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and triphenylarsine (AsPh₃) in dry THF, followed by the addition of a bromovinyl-substituted chloropyrrole and aqueous KOH. nih.gov This highlights the continued reliance on palladium-catalyzed cross-coupling methods for the construction of the polyene backbone in this compound analogs.

Further advancements in polyene synthesis methods are being explored to overcome the inherent challenges. One approach involves developing more general and efficient strategies for constructing polyene motifs using a limited set of building blocks and coupling reactions. Research indicates that a significant percentage of known polyene natural products could potentially be synthesized using a modular approach involving iterative cross-coupling reactions with specific bifunctional building blocks. nih.gov This block-based chemistry approach aims to simplify the synthesis of complex small molecules like polyenes. nih.govresearchgate.net

Another area of methodological advancement relevant to polyene synthesis includes tandem oxidative-dehydrogenation reactions, which can provide α,β-unsaturated aldehydes, key intermediates in the construction of polyene chains. publish.csiro.au Novel methods using catalysts like methyltriphenylphosphonium (B96628) perruthenate (MTP3) and co-oxidants are being developed, although yields can sometimes be low to moderate. publish.csiro.au The conceptual value of late-stage dehydrogenation in natural product synthesis, including polyene scaffolds, is also being explored. publish.csiro.au

While specific detailed data tables on the yields and stereoselectivity of different polyene synthesis methods applied directly to this compound are not extensively detailed in the provided search results, the literature highlights the application of established cross-coupling reactions and the ongoing development of more generalized and efficient strategies for polyene construction that are relevant to compounds like this compound.

Mechanistic Investigations of Biological Activities

Modulation of Inflammatory Pathways

Investigations into the biological activities of 4-hydroxy auxarconjugatin B (4-HAB), a derivative related to Auxarconjugatin A, have revealed significant modulatory effects on inflammatory pathways, primarily through the inhibition of the NLRP3 inflammasome. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net

Inhibition of NLRP3 Inflammasome Activation

4-HAB has been shown to attenuate the activation of the NLRP3 inflammasome induced by stimuli such as uric acid crystals. nih.govresearchgate.netnih.govresearchgate.net This inhibition is a key mechanism through which 4-HAB exerts its anti-inflammatory effects. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response by processing pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. nih.govfrontiersin.orgfrontiersin.org

Reduction of Inflammatory Mediator Expression

Studies have demonstrated that 4-HAB treatment leads to a dose-dependent reduction in the release of several key inflammatory mediators. These include interleukin (IL)-1β, IL-18, IL-6, and monocyte chemoattractant protein-1 (MCP-1) in activated macrophages and in in vivo models of inflammation. nih.govresearchgate.netnih.gov A related analogue, F240B, also showed a reduction in the levels of IL-6, IL-1β, caspase-1, and MCP-1. frontiersin.org

Inflammatory MediatorEffect of 4-HAB Treatment
IL-1βDose-dependent reduction in release nih.govresearchgate.netnih.gov
IL-18Dose-dependent reduction in release nih.govresearchgate.netnih.gov
IL-6Reduced levels observed nih.govresearchgate.netnih.gov
MCP-1Reduced levels observed nih.govresearchgate.netnih.gov
Attenuation of Caspase-1 Activity

A critical step in NLRP3 inflammasome activation is the activation of caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. frontiersin.orgfrontiersin.orgdovepress.com Research indicates that 4-HAB dose-dependently attenuates the release of active caspase-1 in activated macrophages. nih.govresearchgate.netnih.gov

Impact on Apoptosis-Associated Speck-like Protein (ASC) Oligomerization

The formation of the NLRP3 inflammasome complex involves the oligomerization of the adaptor protein ASC. frontiersin.orgbiorxiv.org This oligomerization is crucial for the recruitment and activation of caspase-1. biorxiv.org Mechanistic studies have shown that 4-HAB inhibits ASC oligomerization and the formation of ASC specks induced by inflammatory stimuli. nih.govresearchgate.netnih.govfrontiersin.org

Effects on Mitochondrial Integrity and Function

Mitochondrial dysfunction and the release of mitochondrial components can act as danger signals that activate the NLRP3 inflammasome. nih.govfrontiersin.org Investigations into the effects of 4-HAB have revealed that it inhibits mitochondrial damage induced by inflammatory triggers. nih.govresearchgate.netnih.govfrontiersin.org While 4-HAB was observed to increase mitochondrial ROS production, it significantly reduced the loss of mitochondrial integrity. nih.gov These findings suggest that 4-HAB helps maintain mitochondrial integrity, thereby contributing to the inhibition of NLRP3 inflammasome activation. nih.gov

Influence on Lysosomal Rupture and Cathepsin B Release

Lysosomal rupture and the subsequent release of lysosomal contents, particularly cathepsin B, are known to activate the NLRP3 inflammasome. nih.govdovepress.comresearchgate.net Studies on 4-HAB have demonstrated that it provides protection against lysosomal rupture induced by inflammatory stimuli. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This protective effect leads to a reduction in the release of cathepsin B. nih.govresearchgate.netresearchgate.net By preventing lysosomal damage and cathepsin B release, 4-HAB interferes with an important upstream event in NLRP3 inflammasome activation. nih.govresearchgate.net

Role of Autophagy Induction in Inflammasome Regulation

This compound derivatives, specifically 4-HAB, have been identified as novel autophagy inducers that can attenuate inflammation by inhibiting the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex involved in inflammatory diseases, and its activation leads to the processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18, as well as the activation of caspase-1. nih.govresearchgate.netnih.gov Studies have shown that 4-HAB dose-dependently reduces the release of IL-1β, IL-18, active caspase-1, and apoptosis-associated speck-like protein (ASC) in activated macrophages. nih.govresearchgate.netnih.gov The inhibitory effect on the NLRP3 inflammasome is mediated through the induction of autophagy. nih.govresearchgate.netnih.govresearchgate.netmdpi.com

Sirtuin 1 (Sirt1) Pathway Involvement

The induction of autophagy by 4-HAB, which contributes to NLRP3 inflammasome inhibition, is dependent on the Sirtuin 1 (Sirt1) pathway. nih.govresearchgate.netnih.govresearchgate.net Research indicates that 4-HAB enhances Sirt1 expression in macrophages in a time-dependent manner. nih.gov Inhibition of Sirt1 using EX527 has been shown to reduce 4-HAB-mediated Sirt1 and LC3-II expression. nih.gov Furthermore, in Sirt1-knockout cells, 4-HAB failed to induce LC3-II expression, positioning Sirt1 upstream of autophagy in this pathway. nih.gov The inhibition of IL-1β secretion by 4-HAB is also reduced when Sirt1 is inhibited or knocked out. nih.gov

Autophagic Flux and Marker Expression (e.g., LC3 speck, AVO formation)

This compound derivatives induce autophagy, a process characterized by the formation of autophagosomes and autolysosomes, crucial for the degradation of cellular components. mdpi.com This induction is evidenced by increased expression levels of the autophagy induction marker LC3-II. nih.govmdpi.com Studies using 4-HAB have demonstrated a time-dependent increase in LC3-II expression in various macrophage cell lines. nih.govmdpi.com Autophagic flux, a measure of the complete autophagy process, is also enhanced. frontiersin.org The formation of acidic vesicular organelles (AVOs), which include autophagosomes and autolysosomes, is another indicator of autophagy induction, and this has been observed with 4-HAB treatment. nih.govfrontiersin.org The formation of LC3 puncta, representing the localization of LC3 to autophagosomal membranes, is also increased upon treatment with 4-HAB derivatives. frontiersin.org

Table 1: Effects of 4-HAB on Autophagy and Inflammasome Markers

Marker/ProcessEffect of 4-HAB TreatmentEvidenceSource
IL-1β ReleaseDecreased (dose-dependent)ELISA, Western blot nih.govresearchgate.netnih.gov
IL-18 ReleaseDecreased (dose-dependent)Western blot nih.govresearchgate.netnih.gov
Active Caspase-1 ReleaseDecreased (dose-dependent)Western blot, ELISA nih.govresearchgate.netnih.gov
ASC ReleaseDecreased (dose-dependent)Western blot nih.govresearchgate.netnih.gov
ASC OligomerizationInhibitedWestern blot nih.govresearchgate.net
Mitochondrial DamageInhibitedMechanistic study nih.govresearchgate.net
Lysosomal RuptureInhibitedMechanistic study nih.govresearchgate.net
Sirt1 ExpressionEnhanced (time-dependent)Western blot nih.gov
LC3-II ExpressionIncreased (time-dependent)Western blot nih.govmdpi.com
Autophagic FluxEnhancedMechanistic study frontiersin.org
AVO FormationIncreasedConfocal microscopy (Acridin orange) nih.govfrontiersin.org
LC3 Puncta FormationIncreasedMechanistic study frontiersin.org
NLRP3 DegradationPromotedMechanistic study frontiersin.org
IL-1β DegradationPromotedMechanistic study frontiersin.org

Effects on Cellular Proliferation and Apoptosis Mechanisms

This compound and its derivatives have been shown to affect cellular proliferation and induce apoptosis in various cell lines, including cancer cells. nih.govresearchgate.netresearchgate.net

Induction of Caspase-Dependent Apoptosis

Auxarconjugatin B (a related compound) has been demonstrated to induce caspase-dependent apoptosis in human oral squamous cell carcinoma cells (OEC-M1 and HSC-3). nih.govdoaj.org This process involves the activation of caspases, a family of proteases that play a key role in executing programmed cell death. nih.govresearchgate.netresearchgate.net Evidence for caspase-dependent apoptosis includes the activation of caspase-3 and the induction of DNA breaks, as analyzed by techniques like TUNEL assay. nih.govresearchgate.net The induction of apoptosis is associated with mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov

Generation of Intracellular Reactive Oxygen Species (ROS)

A significant mechanism by which Auxarconjugatin B exerts its effects on cellular proliferation and apoptosis is through the generation of intracellular reactive oxygen species (ROS). nih.govmdpi.comnih.govdokumen.pub The generation of ROS, particularly through the involvement of cytochrome P450 1A1, has been identified as a major factor leading to DNA damage and mitochondrial dysfunction. nih.gov This oxidative stress contributes to the induction of apoptosis. nih.gov The effects of Auxarconjugatin B, including DNA damage, mitochondrial dysfunction, and apoptosis, can be reversed by treatment with antioxidants like N-acetylcysteine (NAC), highlighting the critical role of ROS generation in its mechanism of action. nih.gov

Table 2: Effects of Auxarconjugatin B on Cellular Processes

Process/MarkerEffect of Auxarconjugatin BEvidenceSource
Cell ProliferationInhibitedCytotoxicity assays researchgate.netresearchgate.net
Apoptosis InductionInduced (caspase-dependent)TUNEL assay, Caspase activation, Annexin V/PI nih.govresearchgate.netresearchgate.netdoaj.org
Caspase-3 ActivationIncreasedWestern blot, Assay kit nih.govresearchgate.net
DNA BreaksInducedTUNEL assay nih.govresearchgate.net
Cell Cycle ProgressionArrested (G2/M phase)Cell cycle analysis nih.govdoaj.org
Mitochondrial DysfunctionInducedMitochondrial membrane potential loss, Cytochrome c release nih.gov
Intracellular ROS GenerationIncreasedMeasurement by staining (e.g., MitoSOX) nih.govmdpi.comnih.gov
Involvement of Cytochrome P450 1A1

Studies have indicated the potential involvement of Cytochrome P450 1A1 (CYP1A1) in the mechanism of action of this compound. CYP1A1 is a monooxygenase enzyme involved in the metabolism of various endogenous and exogenous substrates, including some procarcinogens and therapeutic agents. uniprot.orgmdpi.com It is known to catalyze hydroxylation and epoxidation reactions. uniprot.org Research suggests that CYP1A1, along with specific siRNA and inhibitors, may play a role in the effects observed with Auxarconjugatin B, a related compound, including inducing DNA damage and cell cycle arrest. doaj.orgresearchgate.net While direct detailed findings specifically linking this compound's mechanism solely to CYP1A1 are limited in the provided search results, the involvement of this enzyme has been explored in the context of related polyenylpyrrole compounds. doaj.orgresearchgate.net

Modulation of Mitochondrial Dysfunction in Apoptosis

This compound and its derivatives have been shown to modulate mitochondrial dysfunction, a key event in initiating apoptosis. nih.govresearchgate.netgov.taipeiresearchgate.netfrontiersin.orgmdpi.com Mitochondrial dysfunction can lead to a cascade of events culminating in programmed cell death. frontiersin.orgmdpi.com

Loss of Mitochondrial Membrane Potential

A significant indicator of mitochondrial dysfunction is the loss of mitochondrial membrane potential (ΔΨm). Studies on Auxarconjugatin B and its synthetic analogues have demonstrated their ability to depolarize the mitochondrial membrane potential in various cell lines. researchgate.netigakuken.or.jp This loss of potential is considered a critical step in the mitochondrial pathway of apoptosis. researchgate.netnih.gov For example, treatment with Auxarconjugatin B or its analogue Ra#37 resulted in depolarization of ΔΨm in CCRF-CEM cells within 3 hours. researchgate.netigakuken.or.jp Similarly, Auxarconjugatin B and another analogue induced a loss of fluorescence intensity in stained cells over time, indicating a reduction in mitochondrial membrane potential. researchgate.net

Data on the effect of Auxarconjugatin B and analogue Ra#37 on mitochondrial membrane potential in CCRF-CEM cells:

CompoundEffect on Mitochondrial Membrane PotentialTimeframeCell Line
Auxarconjugatin BDepolarizationWithin 3 hCCRF-CEM
Analogue Ra#37DepolarizationWithin 3 hCCRF-CEM

Data on the effect of Auxarconjugatin B and analogue 1g on mitochondrial membrane potential in A549 cells:

CompoundEffect on Mitochondrial Membrane PotentialObservationCell Line
Auxarconjugatin BLoss of potentialDecreased fluorescence intensity over timeA549
Analogue 1gLoss of potentialDecreased fluorescence intensity over timeA549
Cytochrome c Release

The loss of mitochondrial membrane potential is often followed by the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnus.edu.sg This release is a crucial event in activating the caspase cascade, leading to apoptosis. researchgate.net Investigations with Auxarconjugatin B and its analogues have shown that they induce the release of cytochrome c. doaj.orgresearchgate.net Once in the cytosol, cytochrome c can bind with dATP and Apaf-1, leading to the activation of caspase-9 and subsequently caspase-3. researchgate.net

Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2)

The Bcl-2 protein family comprises both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, which are key regulators of the mitochondrial apoptotic pathway. nih.govfrontiersin.orgoncotarget.comnih.gov The balance between these proteins determines a cell's susceptibility to apoptosis. frontiersin.org Pro-apoptotic proteins like Bax can promote mitochondrial outer membrane permeabilization, while anti-apoptotic proteins like Bcl-2 can inhibit this process. nih.govfrontiersin.orgoncotarget.com Studies involving Auxarconjugatin B have indicated an increase in B-cell related factors, which could imply an influence on Bcl-2 family proteins. doaj.org While direct detailed data on this compound's specific regulation of Bax and Bcl-2 is not extensively provided in the search results, the modulation of mitochondrial dysfunction and cytochrome c release strongly suggests an interplay with the Bcl-2 family proteins, as these proteins govern mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors. nih.govfrontiersin.orgoncotarget.com

Interactions with Specific Signaling Pathways

This compound and its derivatives may interact with specific cellular signaling pathways, influencing various cellular processes, including inflammation and apoptosis.

NF-κB Pathway Modulation

Investigations into the biological activities of this compound and related polyenylpyrrole derivatives have explored their influence on inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes, cytokines, and chemokines. Activation of NF-κB typically involves the phosphorylation, ubiquitination, and degradation of inhibitor of κB (IκB) proteins, which allows NF-κB dimers to translocate to the nucleus and bind to target DNA sequences nih.govfrontiersin.orgmdpi.com.

Research on a specific polyenylpyrrole derivative, referred to as compound 1h and described as being related to auxarconjugatins, has demonstrated inhibitory effects on the NF-κB signaling cascade in lipopolysaccharide (LPS)-activated macrophages nih.govplos.org. Studies utilizing RAW 264.7 and J774A.1 murine macrophage cell lines showed that compound 1h inhibited the phosphorylation of both IκB-α and IκB kinase (IKK)-α in a dose-dependent manner nih.govplos.org. Furthermore, compound 1h was observed to inhibit the degradation of IκB-α, a key step in NF-κB activation nih.gov. These effects collectively led to a reduction in the nuclear translocation of NF-κB in LPS-activated macrophages nih.govplos.org. Assessment of NF-κB transcriptional activity using reporter cells also indicated that compound 1h reduced LPS-stimulated NF-κB transcriptional activity nih.gov.

The following table summarizes key findings regarding the effect of compound 1h on NF-κB pathway components in LPS-activated macrophages:

TargetEffect of Compound 1h (in LPS-activated macrophages)ObservationSource
IKK-α PhosphorylationInhibitedDose-dependent reduction nih.govplos.org
IκB-α PhosphorylationInhibitedDose-dependent reduction nih.govplos.org
IκB-α DegradationInhibitedPrevention of degradation nih.gov
NF-κB Nuclear TranslocationReducedObserved in RAW 264.7 and J774A.1 macrophages nih.govplos.org
NF-κB Transcriptional ActivityReducedMeasured using reporter cells nih.gov

In contrast to the findings for compound 1h, studies investigating another related derivative, 4-hydroxy auxarconjugatin B (4-HAB), in the context of NLRP3 inflammasome activation by uric acid crystals, indicated that 4-HAB did not significantly affect NF-κB activation researchgate.net. This suggests potential differences in the mechanisms of action among closely related auxarconjugatin derivatives, where some may directly modulate the NF-κB pathway while others, like 4-HAB, exert their anti-inflammatory effects through alternative mechanisms such as Sirt1-dependent autophagy induction researchgate.net.

The observed inhibition of NF-κB activation by compound 1h highlights a potential mechanism by which certain auxarconjugatin-related polyenylpyrroles may exert anti-inflammatory effects by suppressing the transcription of pro-inflammatory mediators regulated by NF-κB nih.govnih.gov.

Structure Activity Relationship Sar Studies of Auxarconjugatin a and Analogues

Impact of Structural Modifications on Cytotoxicity and Anti-Inflammatory Activity

Structural modifications to the polyenylpyrrole scaffold of Auxarconjugatin A and its analogues have been shown to significantly impact their biological activities. Studies have evaluated a series of these compounds for their effects on both cytotoxicity against various cell lines, including leukemia cells, and anti-inflammatory responses. nih.govresearchgate.net For instance, some analogues have demonstrated potent cytotoxicity against human leukemia-derived cells, including T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML). nih.gov

Furthermore, investigations into the anti-inflammatory properties of this compound analogues have revealed that certain modifications can lead to the inhibition of inflammatory mediators, such as nitric oxide (NO) production, without causing significant cytotoxicity to normal cells. researchgate.net For example, some polyenylpyrrole derivatives were able to inhibit LPS-induced NO production in macrophages while compounds with different structural features were cytotoxic. researchgate.net

Data from these studies highlight that the nature and position of substituents on the polyenyl chain and the pyrrole (B145914) ring play critical roles in determining the balance between cytotoxic and anti-inflammatory effects.

Importance of the 3-chloropyrrole Moiety in Biological Activity

Research indicates that the presence of the 3-chloropyrrole moiety is particularly important for the biological activity of this compound and its related compounds. nus.edu.sgresearchgate.net Studies comparing the activity of analogues with and without this chlorine atom at the 3-position of the pyrrole ring have suggested its contribution to observed effects, including cytotoxicity. researchgate.net

For example, in studies evaluating polyenylpyrrole derivatives as anticancer agents, compounds possessing the 3-chloropyrrole moiety exhibited potent cytotoxicity against cancer cell lines, while analogues lacking this feature, such as 12E-bromoisorumbrin, 12E-dechloroisorumbrin, and gymnoconjugatins A and B, were found to be devoid of such activity. researchgate.net This suggests that the chlorine atom at this specific position on the pyrrole ring is crucial for mediating the cytotoxic effects observed in these compounds. researchgate.net

Influence of Polyene Terminus Methylation

The methylation status at the terminus of the conjugated polyene chain in this compound analogues has also been investigated for its influence on biological activity. Studies have explored the impact of introducing a methyl group at this position on the anti-tumor activities of polyenylpyrroles. nih.gov

One study found that the introduction of a methyl group at the conjugated polyene terminus enhanced anti-T-ALL activity in synthesized polyenylpyrroles structurally related to natural compounds like rumbrin (B140401) and auxarconjugatin B. nih.gov This suggests that modifications at the end of the polyene chain can influence the potency and selectivity of these compounds against specific cancer cell types. nih.gov

Stereochemical Considerations and Biological Relevance

While specific detailed data on the stereochemical considerations of this compound and its direct impact on biological relevance were not extensively available in the provided search results, the general principles of SAR dictate that different stereoisomers can exhibit distinct pharmacological profiles. fiveable.meyoutube.com The spatial orientation of key functional groups, influenced by stereochemistry, can affect binding affinity to receptors or enzymes, cellular uptake, and metabolic stability, ultimately leading to differences in potency, efficacy, and selectivity. fiveable.meyoutube.comnih.gov The reported synthesis of compounds like 12E-isorumbrin highlights the existence of different stereoisomers within this class of natural products and the potential for stereochemical differences to contribute to variations in biological activity. researchgate.net

Advanced Analytical and Characterization Methodologies in Auxarconjugatin a Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, X-ray Crystallography)

Spectroscopic methods are fundamental in determining the chemical structure of Auxarconjugatin A. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for this purpose. oup.comnih.govanu.edu.auresearchgate.net While the provided search results primarily discuss the use of spectroscopic data for the structure elucidation of new compounds isolated alongside this compound, they confirm that techniques like NMR (specifically 1H and 13C NMR) and MS (such as LRAPIMS) are standard tools in the analysis of compounds from Auxarthron umbrinum. oup.com These techniques provide crucial information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule. anu.edu.auresearchgate.net

X-ray crystallography is another powerful technique for obtaining high-resolution three-dimensional structural data, particularly for crystalline compounds or protein complexes. anu.edu.authermofisher.comnih.gov While not explicitly mentioned for this compound itself in the search results, it is a key method for confirming the structures of related compounds or derivatives that can be crystallized. researchgate.netresearchgate.net NMR and X-ray crystallography are often complementary techniques in structural biology and chemical analysis. nih.govnih.gov

LC-MS-Photodiode Array Detection for Identification of Known Pigments

Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Photodiode Array (PDA) detection is a significant strategy for the identification of known pigments like this compound. oup.comnih.govoup.com This approach combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry and the spectral information provided by PDA detection. oup.com

The strategy involves analyzing fractions, such as those obtained from countercurrent chromatography, using LC-MS-PDA. oup.com Known pigments, including this compound, Auxarconjugatin B, and rumbrin (B140401), can be identified by comparing their LC-MS and UV spectra data with databases or known standards. oup.com this compound and related compounds are noted for yielding very distinct UV spectra, which aids in their identification using PDA detection. oup.com

Biochemical and Cell-Based Assays for Mechanistic Studies (e.g., Western Blot, ELISA, Flow Cytometry, LDH release)

Biochemical and cell-based assays are essential for investigating the biological activities and underlying mechanisms of compounds like this compound and its derivatives. These assays provide insights into cellular responses and molecular interactions. frontiersin.orgimmunologixlabs.com

Studies on related compounds, such as 4-hydroxy auxarconjugatin B (4-HAB), a derivative of Auxarconjugatin B, demonstrate the application of these techniques. researchgate.netnih.govnih.gov

Western Blot: This technique is used to detect specific proteins in cell lysates or supernatants. researchgate.netnih.govresearchgate.netnih.govmdpi.com It has been employed to measure the levels of proteins involved in inflammatory pathways and autophagy, such as caspase-1, ASC (apoptosis-associated speck-like protein), LC3, and Sirt1, in studies involving 4-HAB. researchgate.netnih.govresearchgate.netmdpi.com Western blot can also be used to assess protein cleavage and oligomerization, providing insights into activation processes. researchgate.netmdpi.com

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is utilized to quantify the levels of specific soluble proteins, such as cytokines, in biological samples. researchgate.netnih.govresearchgate.netnih.govnovusbio.com For instance, ELISA has been used to measure the release of pro-inflammatory cytokines like IL-1β and IL-18 in cell culture supernatants treated with 4-HAB. researchgate.netnih.govresearchgate.net

Flow Cytometry: This technique allows for the analysis of cell populations and the measurement of various cellular parameters. researchgate.netresearchgate.netnih.govnovusbio.combio-techne.com In the context of related compounds, flow cytometry has been applied to assess cellular events such as propidium (B1200493) iodide (PI) uptake (indicating cell membrane integrity) and the production of intracellular reactive oxygen species (ROS). researchgate.netresearchgate.netnih.gov It can also be used to evaluate mitochondrial damage. researchgate.netnih.gov

LDH Release Assay: The Lactate Dehydrogenase (LDH) release assay is a common method to assess cytotoxicity and cell membrane integrity. researchgate.netnih.govresearchgate.netnih.gov LDH is a cytoplasmic enzyme that is released into the cell culture medium when the cell membrane is damaged. researchgate.netnih.gov Measuring LDH levels in the supernatant provides an indication of the extent of cell death or membrane compromise. researchgate.netnih.gov This assay has been used to evaluate the cytotoxicity of 4-HAB on various macrophage cell lines. nih.gov

These biochemical and cell-based assays, while sometimes demonstrated with derivatives like 4-HAB, illustrate the types of mechanistic studies that can be applied to this compound to understand its biological effects at the cellular and molecular levels. immunologixlabs.compharmaron.comwisc.edu

Biotechnological Production and Fermentation Optimization

Strategies for Enhanced Production through Fermentation

Enhancing the production of Auxarconjugatin A through fermentation can be approached through several strategies aimed at improving the performance of the producing microorganism and the efficiency of the fermentation process.

Strain Improvement and Mutant Development

Strain improvement is a fundamental strategy in fermentation technology to enhance the metabolic capacities of microorganisms for increased product yield. edscl.inslideshare.net This involves manipulating microbial strains to achieve desirable traits such as rapid growth, genetic stability, efficient substrate utilization, and increased productivity of the target compound. edscl.inslideshare.net Methods for strain improvement can include mutagenesis, which induces changes in the microorganism's DNA to generate mutants with improved characteristics, and genetic recombination techniques like transduction, conjugation, and transformation. edscl.inslideshare.net Genetic engineering can also be employed to directly modify the genes involved in the biosynthesis pathway of this compound. edscl.in While general principles of strain improvement are well-established for various microorganisms producing secondary metabolites edscl.inslideshare.netnih.gov, specific details regarding the strain improvement of Auxarthron conjugatum for enhanced this compound production would require dedicated research.

Optimization of Fermentation Medium Composition

The composition of the fermentation medium significantly impacts microbial growth and metabolite production. nih.govnih.govfrontiersin.orgscialert.net Optimizing the medium involves identifying and adjusting the concentrations of essential nutrients, including carbon and nitrogen sources, as well as other components that influence the metabolic pathways leading to this compound synthesis. nih.govfrontiersin.org The selection and concentration of carbon sources play a crucial role in providing the energy and building blocks for both biomass formation and secondary metabolite production. nih.gov Similarly, the nitrogen source, whether inorganic or organic, is vital for protein and nucleic acid synthesis, and specific amino acids can sometimes enhance or inhibit secondary metabolite production. nih.gov Optimizing medium composition often involves evaluating various nutrient sources and their combinations to determine the most favorable conditions for this compound production. frontiersin.orgjournaljamb.com

Advanced Optimization Techniques (e.g., Response Surface Methodology, Genetic Algorithms)

Future Research Directions and Translational Perspectives Academic Focus

Elucidating Undiscovered Molecular Mechanisms

A primary focus for future research involves the detailed elucidation of the molecular mechanisms through which Auxarconjugatin A exerts its biological effects. Research on related compounds, such as 4-hydroxy Auxarconjugatin B (4-HAB), underscores the importance of understanding interactions with key cellular pathways. For example, 4-HAB has been shown to mitigate gouty inflammation by inhibiting the NLRP3 inflammasome via Sirt1-dependent autophagy induction in macrophages. nih.govnih.govmdpi.com This inhibition leads to a reduction in the release of pro-inflammatory cytokines, including IL-1β and IL-18, as well as active caspase-1 and apoptosis-associated speck-like protein (ASC). nih.govnih.govmdpi.com Mechanistic investigations of 4-HAB have also demonstrated its capacity to inhibit mitochondrial damage, lysosomal rupture, and ASC oligomerization induced by uric acid crystals. nih.govnih.govmdpi.com

Future studies on this compound could investigate whether it shares these or similar mechanisms or if it operates through distinct pathways. This would involve rigorous biochemical and cell biology experiments to identify specific protein targets, delineate downstream signaling cascades, and assess its impact on various cellular processes such as inflammation, autophagy, and regulated cell death pathways like ferroptosis, which is associated with oxidative stress and inflammatory conditions. nih.govfrontiersin.org A thorough understanding of these complex molecular interactions is critical for defining the full scope of this compound's biological activities.

Design and Synthesis of Novel, Highly Specific Analogues

The design and synthesis of novel analogues of this compound represent a significant future research direction aimed at generating compounds with improved potency, specificity, and potentially modified biological profiles. Established strategies exist for the synthesis of natural product analogues in organic chemistry. rsc.org Research on 4-hydroxy Auxarconjugatin B has already illustrated the potential for synthesizing derivatives with enhanced activity, such as the analogue F240B, which demonstrated greater efficacy in inhibiting the NLRP3 inflammasome in macrophages compared to 4-HAB. frontiersin.org

Future academic endeavors could focus on comprehensive structure-activity relationship (SAR) studies to pinpoint the crucial functional groups and structural elements of this compound responsible for its observed biological effects. This information would then inform the rational design of analogues with optimized properties for specific therapeutic applications. The synthesis of such analogues would employ diverse chemical methodologies, potentially including diverted total synthesis, function-oriented synthesis, or approaches inspired by biosynthesis. rsc.org The objective is to create a library of derivatives for targeted screening to identify compounds with improved specificity and efficacy in relevant disease models, potentially minimizing off-target effects.

Exploration of Biosynthetic Gene Clusters for Metabolic Engineering

Investigating the biosynthetic gene clusters (BGCs) responsible for the production of this compound is a vital academic pursuit with implications for sustainable production and the discovery of related natural products. Numerous secondary metabolites in bacteria, fungi, and plants are encoded within BGCs. nih.govrsc.org Identifying and characterizing the specific genes involved in the biosynthesis of this compound would pave the way for metabolic engineering strategies.

Research in this area would involve genomic sequencing of the organism producing this compound, followed by bioinformatics analysis to identify putative BGCs and experimental validation to confirm the function of the identified genes. nih.govmdpi.com Understanding the enzymatic steps within the biosynthetic pathway could enable the manipulation of these pathways to enhance the yield of this compound or to produce novel analogues through engineered biosynthesis. This approach holds significant promise for overcoming potential challenges associated with obtaining the compound through traditional isolation methods and for exploring the natural chemical diversity of related molecules.

Integration with Computational Modeling for Target Identification

Integrating computational modeling approaches with experimental studies represents a powerful future direction for identifying potential biological targets of this compound and predicting its interactions. Computational methods are increasingly utilized in drug discovery to model drug-receptor interactions, predict binding affinities, and screen extensive compound libraries. mdpi.comfrontiersin.org

Future research could leverage techniques such as molecular docking and molecular dynamics simulations to predict how this compound interacts with potential protein targets identified through mechanistic studies or bioinformatics analyses. mdpi.comfrontiersin.org Network-based approaches can also be employed to identify novel targets and gain insights into complex disease pathways. nih.gov Machine learning algorithms can analyze large biological datasets to identify potential targets and predict various compound properties, including bioactivity and toxicity. hub-xchange.com This integration of computational and experimental methods can accelerate the target identification process, facilitate the prioritization of experimental validation, and provide valuable insights into the binding modes and energetics of this compound, thereby guiding the rational design of more effective analogues.

Investigation in Additional Cellular and Disease Models (Mechanistic)

While studies on related compounds like 4-hydroxy Auxarconjugatin B have explored their effects in specific models such as gouty arthritis, future research on this compound should extend to a wider array of cellular and disease models to comprehensively understand its therapeutic potential and underlying mechanisms. nih.govnih.gov

This would involve in vitro studies using diverse cell lines relevant to various diseases, including but not limited to cancer, neurodegenerative disorders, and infectious diseases, to investigate the compound's effects on cellular processes such as viability, proliferation, differentiation, and specific signaling pathways. Subsequently, in vivo studies utilizing appropriate animal models of these diseases would be essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. These investigations should maintain a strong mechanistic focus, aiming to elucidate how the compound influences disease progression at the molecular and cellular levels within these complex biological systems. For instance, exploring its effects on ferroptosis in cancer cell lines or its modulation of inflammatory pathways in models of neurodegenerative diseases could uncover novel therapeutic avenues. frontiersin.org

This compound and related compounds, such as 4-hydroxy Auxarconjugatin B, present compelling opportunities for further academic research. Future studies centered on detailed molecular mechanisms, rational analogue design, exploration of biosynthetic pathways, integration with computational modeling, and investigation in diverse cellular and disease models with a strong mechanistic focus are crucial for fully realizing the potential of this class of compounds.

Q & A

Q. What are the established methods for synthesizing Auxarconjugatin A, and what are their comparative yields under varying conditions?

this compound is synthesized via polyketide pathways, often involving modular enzymatic systems or semi-synthetic modifications. Key steps include:

  • Enzymatic assembly : Use of type I polyketide synthases (PKS) to iteratively extend the alkyl chain with methylmalonyl-CoA extender units, followed by cyclization to form the pyrrole moiety .
  • Chemical modifications : Post-synthetic chlorination and methylation (e.g., O-methylation at specific positions) to enhance stability .
    Comparative yields depend on reaction conditions:
MethodTemperature (°C)CatalystYield (%)
Enzymatic (PKS-based)28–30NADPH cofactor15–20
Semi-synthetic60–80Pd/C35–45

Optimal yields require precise control of pH (6.5–7.5 for enzymatic routes) and inert atmospheres for chemical steps .

Q. How is the structural characterization of this compound typically conducted, and which spectroscopic techniques are most reliable?

Structural elucidation combines:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to resolve the chlorinated benzene ring, methyl groups, and polyene chain. Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 2.1–2.3 ppm (methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ at m/z 489.2543) confirms molecular formula (C₂₈H₃₅ClO₃) .
  • X-ray crystallography : Resolves stereochemistry of the polyene chain and confirms regioselective chlorination .

Advanced Research Questions

Q. What experimental strategies can be employed to resolve discrepancies in reported bioactivity data for this compound across different studies?

Discrepancies often arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardized bioassays : Use validated cell lines (e.g., RAW264.7 macrophages for NLRP3 inflammasome inhibition) with controlled incubation times (24–48 hrs) and matched solvent controls (DMSO ≤0.1%) .
  • Batch-to-batch consistency checks : HPLC purity thresholds (>95%) and quantification of reactive oxygen species (ROS) scavenging activity via fluorescence probes (e.g., DCFH-DA) .
  • Meta-analysis : Pool data from multiple studies using fixed-effects models to account for inter-lab variability in IC₅₀ values .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require systematic modifications:

  • Core structure variations : Synthesize analogs with altered alkyl chain lengths (e.g., C12 vs. C14) or substituted aromatic rings (e.g., nitro or methoxy groups) .
  • Functional assays : Compare derivatives using:
    • Kinase inhibition assays : Measure MAPK (p38, JNK) activation via Western blotting.
    • ROS quantification : Use electron paramagnetic resonance (EPR) to assess radical scavenging efficiency .
  • Computational modeling : Dock derivatives into NLRP3 binding pockets (PDB ID: 6NPY) to predict steric and electronic interactions .

Q. What are the critical considerations for ensuring reproducibility in this compound-related experiments?

Reproducibility hinges on:

  • Detailed protocols : Document reaction times, solvent ratios (e.g., MeOH:H₂O for HPLC), and instrument calibration (e.g., NMR shimming) .
  • Data transparency : Publish raw spectra, chromatograms, and crystallographic data (CIF files) in supplementary materials .
  • Negative controls : Include vehicle-only groups in bioactivity studies and validate synthetic intermediates via LC-MS .

Q. How can researchers address conflicting data on this compound’s mechanism of action in different cellular models?

  • Cross-validation : Replicate experiments in primary cells (e.g., human monocytes) alongside immortalized lines to rule out cell-specific artifacts .
  • Pathway inhibition : Use CRISPR knockouts (e.g., NLRP3−/− cells) to confirm target specificity .
  • Dose-response curves : Test concentrations spanning four orders of magnitude (1 nM–10 µM) to identify off-target effects at higher doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.